6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and a suitable base.
Attachment of the Fluorophenylamino Group: The fluorophenylamino group can be attached via a nucleophilic aromatic substitution reaction using 2-fluoroaniline and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazine ring or the fluorophenylamino group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced triazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol can be compared with other triazine derivatives, such as:
6-(4-Methoxybenzyl)-3-[(2-chlorophenyl)amino]-1,2,4-triazin-5-ol: Similar structure but with a methoxy group and a chlorophenyl group.
6-(4-Methylbenzyl)-3-[(2-bromophenyl)amino]-1,2,4-triazin-5-ol: Similar structure but with a methyl group and a bromophenyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(2-fluoroanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-13-9-7-12(8-10-13)11-16-17(24)21-18(23-22-16)20-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZUMIYEWYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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